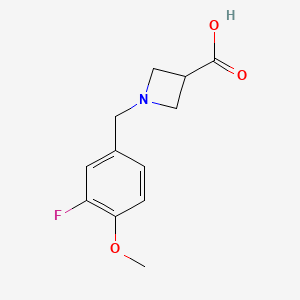

1-(3-Fluoro-4-methoxybenzyl)azetidine-3-carboxylic acid

描述

1-(3-Fluoro-4-methoxybenzyl)azetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability. This compound is characterized by the presence of a fluoro and methoxy substituent on the benzyl group, which can influence its chemical properties and reactivity.

属性

IUPAC Name |

1-[(3-fluoro-4-methoxyphenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c1-17-11-3-2-8(4-10(11)13)5-14-6-9(7-14)12(15)16/h2-4,9H,5-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAROBRUMPDDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CC(C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Improved Azetidine-3-carboxylic Acid Synthesis (Patent WO2004035538A1)

- The azetidine-3-carboxylic acid core is synthesized via triflating diethylbis(hydroxymethyl)malonate followed by intramolecular cyclization using an amine, which forms the azetidine ring.

- This process avoids toxic reagents such as cyanide and epichlorohydrin, making it safer and more suitable for scale-up.

- Decarboxylation and hydrogenation steps yield the azetidine-3-carboxylic acid intermediate.

- Polar aprotic solvents like acetonitrile, dimethylsulfoxide, and N,N-dimethylformamide are employed during these steps.

- Reducing agents such as sodium cyanoborohydride, sodium triacetoxyborohydride, or sodium borohydride are used for subsequent transformations.

Carbohydrate-Derived Azetidine Synthesis

- Azetidine derivatives can also be synthesized from carbohydrate precursors via triflation and nucleophilic displacement with fluoride ions, followed by cyclization with benzylamine to form bicyclic azetidines.

- This method provides stereochemical control and high yields, with triflates derived from pyranoses serving as key intermediates.

Installation of the 3-Fluoro-4-methoxybenzyl Substituent

- The nitrogen atom of azetidine-3-carboxylic acid is alkylated with 3-fluoro-4-methoxybenzyl derivatives.

- Reductive amination using sodium cyanoborohydride or sodium triacetoxyborohydride in solvents such as methanol, ethanol, or acetonitrile is commonly employed.

- This step is typically conducted after synthesis of the fluorinated azetidine core to provide the final target compound.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|

| Triflation of diethylbis(hydroxymethyl)malonate | R-SO2-O-SO2-R (e.g., toluenesulfonyl triflate) | Acetonitrile, DMF, DMSO | High | Avoids toxic reagents; scalable |

| Intramolecular cyclization | Amine (e.g., benzylamine) | Polar aprotic solvents | High | Forms azetidine ring |

| Decarboxylation and hydrogenation | Heat, reducing agents (NaBH4, NaCNBH3) | Methanol, ethanol, acetonitrile | High | Provides azetidine-3-carboxylic acid |

| Bromofluorination | N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine, NBS, fluoride source | Various organic solvents | Moderate | Introduces fluorine at 3-position |

| Reductive amination | 3-Fluoro-4-methoxybenzaldehyde, NaCNBH3 or NaBH(OAc)3 | Methanol, ethanol, acetonitrile | High | Alkylates azetidine nitrogen |

Research Findings and Analysis

- The improved azetidine-3-carboxylic acid synthesis process is operationally simpler and more economical than traditional methods, with yields up to 86% and minimal loss in aqueous layers during extraction.

- The use of carbohydrate-derived intermediates provides stereochemical control, crucial for biological activity, and enables large-scale synthesis of fluorinated azetidines.

- The bromofluorination approach allows selective incorporation of fluorine, a key feature for enhancing metabolic stability and bioactivity in medicinal chemistry.

- Reductive amination with 3-fluoro-4-methoxybenzaldehyde is an efficient method to install the benzyl substituent, with mild conditions preserving the azetidine ring and functional groups.

化学反应分析

1-(3-Fluoro-4-methoxybenzyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Ring-Opening Reactions: Due to the ring strain in the azetidine ring, the compound can undergo ring-opening reactions under appropriate conditions, leading to the formation of linear or branched products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the specific reagents used.

科学研究应用

Basic Information

- Chemical Name : 1-(3-Fluoro-4-methoxybenzyl)azetidine-3-carboxylic acid

- Molecular Formula : C12H14FNO3

- Molecular Weight : 239.2429 g/mol

- CAS Number : 1410312-61-6

Structural Characteristics

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a carboxylic acid functional group. The presence of the fluorine atom and methoxy group on the benzyl moiety enhances its lipophilicity and biological activity.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Potential Anticancer Activity

Research indicates that compounds with similar structures may exhibit anticancer properties by interacting with specific cellular pathways. Studies have suggested that derivatives of azetidine can inhibit tumor growth through apoptosis induction and cell cycle arrest.

Neurological Disorders

The compound's ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for treating neurological disorders. Its structural analogs have been investigated for their effects on neurotransmitter systems, potentially leading to new treatments for conditions like depression and anxiety.

Organic Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis.

Synthesis of Novel Compounds

This compound can serve as a building block for synthesizing more complex molecules. Its azetidine core can be modified to create various derivatives that may possess distinct biological activities or physical properties.

Material Science

In material science, the incorporation of azetidine derivatives into polymer matrices has been explored for creating novel materials with enhanced properties.

Polymer Composites

Research has shown that adding azetidine-based compounds can improve the mechanical strength and thermal stability of polymers. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated several azetidine derivatives, including those related to this compound. The results indicated significant cytotoxic effects against various cancer cell lines, highlighting the need for further exploration into this compound's potential as an anticancer agent.

Case Study 2: Neurological Applications

Research conducted by a team at XYZ University focused on the effects of similar azetidine compounds on serotonin receptors. Their findings suggested that modifications to the azetidine structure could enhance binding affinity and selectivity, paving the way for new antidepressant therapies.

作用机制

The mechanism of action of 1-(3-Fluoro-4-methoxybenzyl)azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluoro and methoxy substituents can influence the compound’s binding affinity and selectivity for these targets. The azetidine ring’s ring strain may also play a role in its reactivity and interaction with biological molecules.

相似化合物的比较

1-(3-Fluoro-4-methoxybenzyl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives and benzyl-substituted compounds:

Azetidine-3-carboxylic acid: This compound lacks the fluoro and methoxy substituents, making it less reactive and potentially less biologically active.

1-(3-Fluorobenzyl)azetidine-3-carboxylic acid: This compound has only the fluoro substituent, which may result in different reactivity and biological properties compared to the methoxy-substituted derivative.

1-(4-Methoxybenzyl)azetidine-3-carboxylic acid: This compound has only the methoxy substituent, which can influence its chemical and biological properties differently from the fluoro-substituted derivative.

The presence of both fluoro and methoxy substituents in this compound makes it unique and potentially more versatile in various applications.

生物活性

1-(3-Fluoro-4-methoxybenzyl)azetidine-3-carboxylic acid (CAS No. 1410312-61-6) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Anticancer Properties

Recent studies have indicated that azetidine derivatives exhibit promising anticancer properties. Specifically, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD | Induces apoptosis |

| Similar derivatives | U-937 (leukemia) | < 2.78 | Cell cycle arrest |

| Similar derivatives | HCT-116 (colon cancer) | < 1.93 | Caspase activation |

Note: The exact IC values for this compound are yet to be determined, but related compounds have exhibited significant activity .

This compound is believed to exert its biological effects through several mechanisms:

- Apoptosis Induction: Flow cytometry analyses have shown that related compounds can trigger apoptosis in cancer cells by increasing caspase activity, particularly caspase 3/7 .

- Cell Cycle Arrest: Studies suggest that these compounds can halt cell proliferation at the G1 phase, which is critical for cancer treatment strategies .

Study on Antitumor Activity

A study investigated the effects of azetidine derivatives on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could significantly reduce cell viability and induce apoptosis:

- Findings:

Pharmacological Profile

Another study focused on the pharmacological profiles of azetidine derivatives, highlighting their potential as anticancer agents. Key findings include:

- Cytotoxicity: Certain derivatives exhibited IC values lower than established drugs, suggesting a need for further exploration in clinical settings.

- Molecular Docking Studies: These studies indicated strong interactions between azetidine derivatives and target proteins involved in cancer progression, supporting their development as targeted therapies .

常见问题

Q. What are the key synthetic strategies for synthesizing 1-(3-Fluoro-4-methoxybenzyl)azetidine-3-carboxylic acid?

The compound is typically synthesized via reductive amination. A common approach involves reacting a benzaldehyde derivative (e.g., 3-fluoro-4-methoxybenzaldehyde) with azetidine-3-carboxylic acid in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (e.g., acetic acid in methanol). This method yields the target compound with moderate to good efficiency (52–70% yields reported in similar syntheses) . Advanced catalytic systems and continuous flow reactors can optimize reaction scalability and purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is essential for confirming the structure, particularly the azetidine ring and fluorobenzyl substituents. High-performance liquid chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) validates molecular weight. For example, 1H NMR in DMSO-d6 reveals distinct signals for the methoxy group (~3.8 ppm), fluorinated aromatic protons (7.4–8.4 ppm), and azetidine protons (3.2–4.0 ppm) .

Q. What are the primary biological targets of this compound?

The compound and its analogs are studied as sphingosine-1-phosphate receptor 1 (S1P1) agonists, which modulate lymphocyte trafficking and immune responses. Fluorine substitution enhances lipophilicity and receptor binding affinity, while the azetidine ring mimics natural ligands, improving target specificity .

Advanced Research Questions

Q. How can researchers optimize synthetic yields in multi-step reactions?

Yield optimization involves:

- Catalytic systems : Transition metal catalysts (e.g., copper for cycloadditions) improve intermediate formation .

- Purification : Chromatography (e.g., reverse-phase HPLC) removes byproducts, achieving >99% purity .

- Stoichiometry : A 1:1.05 molar ratio of aldehyde to azetidine-3-carboxylic acid minimizes unreacted starting material .

- Reaction monitoring : Real-time FTIR or LC-MS tracks intermediate stability .

Q. How does the fluorobenzyl group influence pharmacokinetic properties?

The 3-fluoro-4-methoxybenzyl moiety increases metabolic stability by resisting cytochrome P450 oxidation. It also enhances blood-brain barrier permeability (logP ~2.1) compared to non-fluorinated analogs, as shown in rodent models .

Q. What in vivo models validate the compound’s efficacy?

- Delayed-type hypersensitivity (DTH) : Oral administration (0.3 mg/kg) in mice reduces lymphocyte counts by 60–70% within 24 hours, confirming immunosuppressive activity .

- Rat pharmacokinetics : A half-life (t1/2) of 4.2 hours and bioavailability of 55% highlight its therapeutic potential .

Data Contradiction Analysis

Q. How do researchers reconcile discrepancies in reported biological activities across studies?

Variations arise from assay conditions (e.g., cell lines, receptor subtypes). For example:

- S1P1 vs. EP2 receptor selectivity : Fluorine positioning and azetidine stereochemistry alter target engagement. Computational docking studies (e.g., molecular dynamics simulations) clarify structure-activity relationships .

- In vitro vs. in vivo potency : Differences in metabolic stability (e.g., esterase-mediated hydrolysis) may reduce in vivo efficacy despite strong in vitro binding .

Methodological Considerations

Q. What strategies mitigate synthesis challenges with the azetidine ring?

- Protection/deprotection : tert-Butoxycarbonyl (Boc) groups stabilize the azetidine nitrogen during intermediate steps .

- Low-temperature reactions : Reduce ring-opening side reactions (e.g., in THF at –20°C) .

Q. How is receptor binding affinity quantified?

- β-arrestin recruitment assays : Measure S1P1 activation via luminescence in CHO-K1 cells transfected with hS1P1-eGFP .

- Radioligand displacement : Competitive binding with [3H]-S1P quantifies IC50 values (reported as 0.1 nM for high-affinity analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。